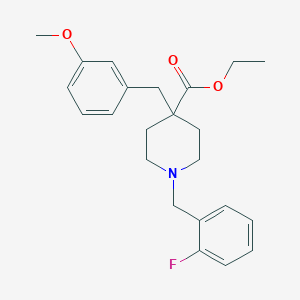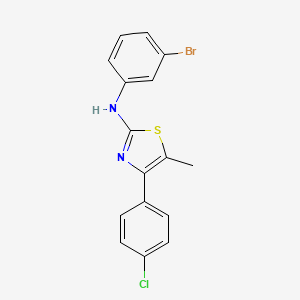![molecular formula C24H34N4O6 B5154222 N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea], also known as HDPU, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. HDPU is a urea-based compound that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has been shown to have a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] for lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a promising candidate for further investigation as a potential cancer therapy. However, one of the limitations of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are a number of potential future directions for research on N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]. One area of research could be to further investigate its potential as a cancer therapy, both in vitro and in vivo. Another area of research could be to investigate its effects on other diseases, such as neurodegenerative diseases or autoimmune disorders. Additionally, further research could be done to elucidate the mechanism of action of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] and to design experiments to study its effects more effectively.
Méthodes De Synthèse
The synthesis of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] is a multi-step process that involves the reaction of hexamethylene diisocyanate with 3,4-dimethoxyaniline to form the intermediate 1,6-hexanediamine-3,4-dimethoxyphenyl derivative. This intermediate is then reacted with urea to form the final product, N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea].
Applications De Recherche Scientifique
N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as a potential cancer therapy.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[6-[(3,4-dimethoxyphenyl)carbamoylamino]hexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6/c1-31-19-11-9-17(15-21(19)33-3)27-23(29)25-13-7-5-6-8-14-26-24(30)28-18-10-12-20(32-2)22(16-18)34-4/h9-12,15-16H,5-8,13-14H2,1-4H3,(H2,25,27,29)(H2,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSLKIBBHLTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCCCCNC(=O)NC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Hexane-1,6-diylbis[3-(3,4-dimethoxyphenyl)urea] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(cyclopropylmethyl)-1-[(2,3,6-trifluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5154139.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5154140.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5154154.png)
![3-{[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5154158.png)
![2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5154180.png)



![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5154201.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5154207.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)